

Spectroscopic Analysis of 2-Methyl-7-Phenyl-1H-indene: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-methyl-7-phenyl-1H-indene**

Cat. No.: **B139913**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-7-phenyl-1H-indene is a polycyclic aromatic hydrocarbon with potential applications in materials science and as a building block in organic synthesis. Its structural characterization is crucial for confirming its identity and purity, and for understanding its chemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides a summary of the expected spectral data for **2-methyl-7-phenyl-1H-indene** and outlines the standard experimental protocols for acquiring such data.

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectral data for **2-methyl-7-phenyl-1H-indene** is not publicly available. One publication mentions its synthesis as a ligand for olefin polymerization, but the corresponding characterization data was not provided. Therefore, this guide will present predicted spectral data based on the known structure of the molecule and general principles of spectroscopy.

Predicted Spectral Data

The predicted spectral data for **2-methyl-7-phenyl-1H-indene** ($C_{16}H_{14}$, Molecular Weight: 206.28 g/mol) is summarized below. These tables are intended to serve as a reference for researchers who may synthesize this compound and require a basis for comparison with their experimental results.

Table 1: Predicted ^1H NMR Spectral Data (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.6-7.2	Multiplet	9H	Aromatic protons (phenyl and indene rings)
~6.5	Singlet	1H	Vinylic proton on the indene ring
~3.4	Singlet	2H	Methylene protons (- CH_2-) on the indene ring
~2.2	Singlet	3H	Methyl protons (- CH_3)

Table 2: Predicted ^{13}C NMR Spectral Data (in CDCl_3)

Chemical Shift (δ , ppm)	Carbon Type
~145-120	Aromatic and Vinylic
~40	Methylene (- CH_2)
~15	Methyl (- CH_3)

Table 3: Predicted IR Spectral Data

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic/Vinylic
2950-2850	C-H Stretch	Aliphatic (CH_3 , CH_2)
~1600, ~1490, ~1450	C=C Stretch	Aromatic
~760, ~700	C-H Bend	Aromatic (out-of-plane)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
206	[M] ⁺ (Molecular Ion)
191	[M-CH ₃] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 5-10 mg of purified **2-methyl-7-phenyl-1H-indene**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

- Tune and shim the spectrometer to the sample.
- Acquire a one-pulse ¹H NMR spectrum. Typical parameters include:
 - Pulse angle: 30-45 degrees

- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024-4096 (or more, depending on sample concentration)
- Process the data similarly to the ¹H spectrum.
- Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum. Typical parameters include:
 - Spectral range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of scans: 16-32
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

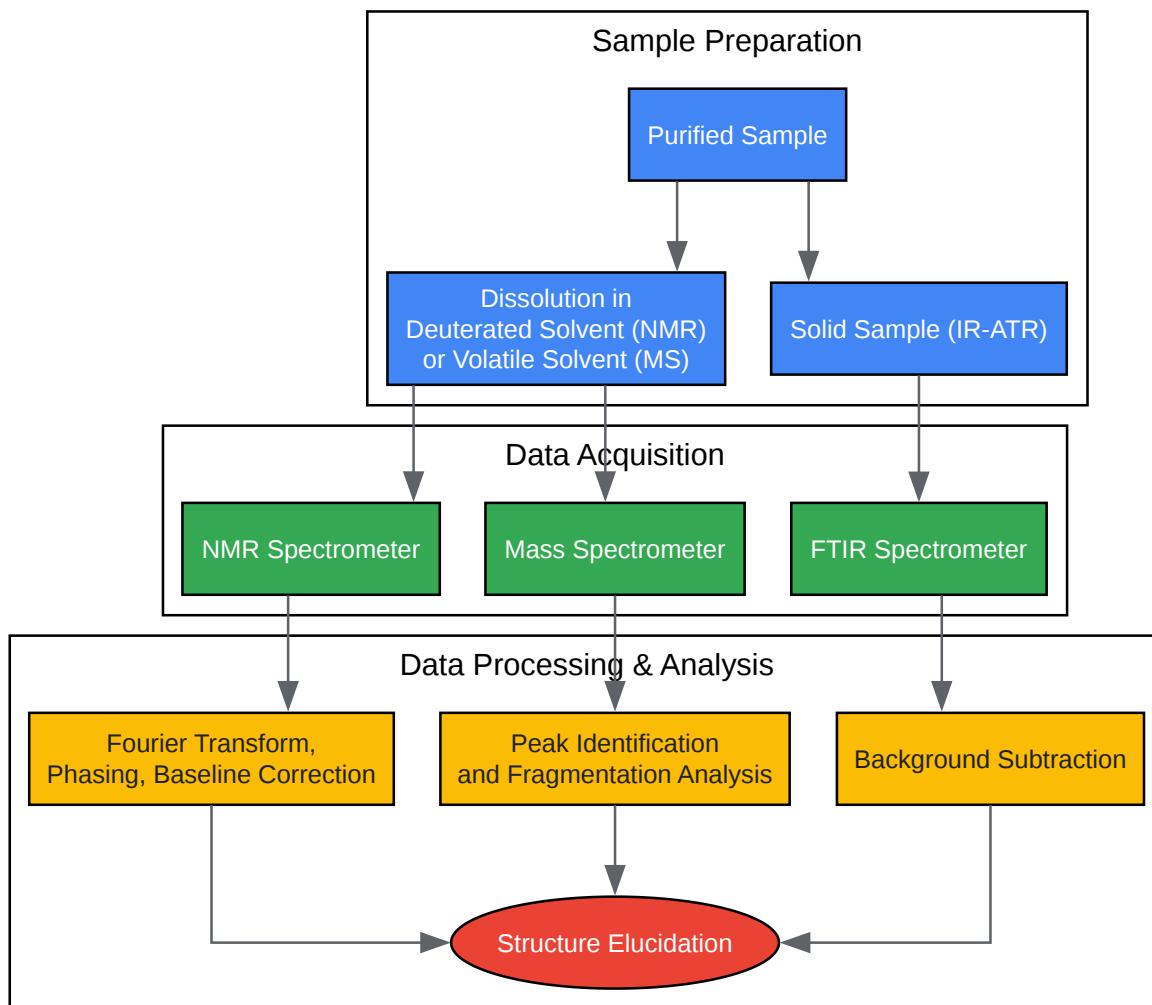
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one utilizing electron ionization (EI) coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.


Data Acquisition (GC-MS with EI):

- Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
- The GC will separate the components of the sample, and the eluting **2-methyl-7-phenyl-1H-indene** will enter the mass spectrometer.
- In the ion source, the molecules will be bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

- The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
- The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks.

Visualization of Spectroscopic Workflow

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methyl-7-Phenyl-1H-indene: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b139913#spectral-data-for-2-methyl-7-phenyl-1h-indene-nmr-ir-ms\]](https://www.benchchem.com/product/b139913#spectral-data-for-2-methyl-7-phenyl-1h-indene-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com